molecular formula C62H104N2O2S2 B13122508 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B13122508
M. Wt: 973.6 g/mol
InChI Key: LLVLNVSQNUMIKS-UHFFFAOYSA-N
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Description

2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent optoelectronic properties, making them valuable in various applications such as organic photovoltaics, organic field-effect transistors, and light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to transport charge efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge mobility. In organic photovoltaics, it acts as a donor material, transferring electrons to an acceptor material, thereby generating an electric current .

Comparison with Similar Compounds

Biological Activity

2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP) is a diketopyrrolopyrrole (DPP) derivative that has garnered attention in the field of organic electronics due to its unique structural properties and potential applications in organic semiconductors. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in organic field-effect transistors (OFETs) and other electronic devices.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
CAS Number 1260685-63-9
Molecular Formula C₃₀H₄₀N₂O₂S₂
Molecular Weight 524.78 g/mol
Appearance Dark purple solid
Melting Point 95 °C - 97 °C

This compound features a planar conjugated structure that enhances π–π interactions and allows for tuning of the band-gap and energy levels in polymer semiconductors .

Synthesis

The synthesis of DPP derivatives typically involves Stille coupling reactions or similar methodologies. For example, the introduction of long alkyl chains such as decyltetradecyl enhances solubility and facilitates crystallization in thin-film applications. The following general procedure outlines the synthesis steps:

  • Reagents Preparation : Combine diketopyrrolopyrrole with thiophene derivatives.
  • Reaction Conditions : Conduct the reaction under inert atmosphere at elevated temperatures (e.g., 60 °C).
  • Purification : Use column chromatography to isolate the desired product.

Organic Field-Effect Transistors (OFETs)

DPP derivatives have shown promising results in OFET applications due to their high charge mobility and stability. For instance:

  • A copolymer based on DPP exhibited hole mobilities exceeding 1.0 cm2V1s11.0\text{ cm}^2\text{V}^{-1}\text{s}^{-1} in thin-film transistors .
  • The incorporation of different donor units into the polymer backbone significantly influences charge transport properties.

Case Studies

  • High Mobility Copolymers : Research has demonstrated that copolymers incorporating DPP with thiophene units achieve hole mobilities up to 5.23 cm2V1s15.23\text{ cm}^2\text{V}^{-1}\text{s}^{-1}, showcasing their potential for high-performance electronic devices .
  • Environmental Stability : Studies indicate that DPP-based materials maintain performance under various environmental conditions, making them suitable for outdoor applications in organic photovoltaics.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and electronic properties of DPP derivatives:

Study Findings
I. Kang et al., Adv. Mater., 2013Demonstrated high hole mobility in DPP-based polymers for OFETs .
C. Li et al., Macromolecules, 2015Investigated novel copolymers with improved electronic properties due to DPP integration .
ResearchGate Publication on π-Conjugated PolymersFound significant improvements in charge transport by modifying donor units in DPP copolymers .

Properties

Molecular Formula

C62H104N2O2S2

Molecular Weight

973.6 g/mol

IUPAC Name

2,5-bis(2-decyltetradecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C62H104N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2/h41-42,47-50,53-54H,5-40,43-46,51-52H2,1-4H3

InChI Key

LLVLNVSQNUMIKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4

Origin of Product

United States

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